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Compound of Interest

Compound Name: Lactonic sophorolipid

Cat. No.: B15561130 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

high viscosity issues during sophorolipid fermentation experiments.

Frequently Asked Questions (FAQs)
Q1: What causes the high viscosity in my sophorolipid fermentation broth?

A1: The primary cause of high viscosity is the accumulation of sophorolipids, particularly the

lactonic form, which has poor aqueous solubility and can form a separate, viscous phase.[1]

Other contributing factors include:

High Cell Density: A high concentration of yeast cells can increase the overall viscosity of the

broth.

Cell Lysis: The release of intracellular components, especially nucleic acids (DNA and RNA),

upon cell death and lysis can significantly increase the viscosity of the fermentation broth.[2]

Substrate Composition: The type and concentration of the hydrophobic carbon source (e.g.,

vegetable oils) can influence the type of sophorolipids produced and the overall broth

rheology. Some oils may also contain natural gums that increase viscosity.

Extracellular Polysaccharides (EPS): Although less common in sophorolipid-producing

yeasts compared to other microorganisms, the production of EPS can contribute to higher
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broth viscosity.

Q2: What are the negative consequences of high broth viscosity?

A2: High viscosity can severely impact your fermentation process and downstream operations

by:

Impeding Mixing and Aeration: A viscous broth is difficult to mix, leading to poor distribution

of nutrients and oxygen.

Limiting Oxygen Transfer: Reduced oxygen transfer can negatively affect the growth of the

aerobic yeast and the biosynthesis of sophorolipids.

Increasing Power Consumption: More energy is required to agitate a viscous broth,

increasing operational costs.[3]

Complicating Downstream Processing: High viscosity can make pumping, centrifugation, and

filtration steps more challenging and less efficient.[2]

Q3: How can I monitor the viscosity of my fermentation broth?

A3: Viscosity can be monitored using various instruments:

Rotational Viscometers/Rheometers: These instruments provide accurate and detailed

measurements of viscosity and other rheological properties.

Vibrational Viscometers: These can be used for in-line or at-line measurements, providing

real-time data.

Rapid Visco Analyser (RVA): This instrument can be used to measure the viscosity of

samples under controlled temperature and shear conditions.[4]

Troubleshooting Guide
Issue 1: Broth is too viscous, leading to poor mixing and
low dissolved oxygen.
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Possible Cause Troubleshooting Action Expected Outcome

High concentration of lactonic

sophorolipids.

Implement in-situ product

removal. Use a gravity settler

or a similar device to

continuously remove the

sophorolipid-rich phase from

the fermenter.

Reduced broth viscosity,

improved mixing and oxygen

transfer, and potentially higher

overall sophorolipid yield.[3]

High initial substrate

concentration.

Switch to a fed-batch feeding

strategy. Start with a lower

initial concentration of the

hydrophobic substrate and

feed it gradually throughout the

fermentation.

Prevents the rapid

accumulation of sophorolipids

to high, viscosity-inducing

concentrations.[1]

Cell lysis releasing nucleic

acids.

Add a nuclease enzyme.

Introduce an endonuclease

like NuCLEANase® to the

broth to degrade extracellular

DNA and RNA.

Significant and rapid reduction

in broth viscosity, improving

downstream processing.[2]

Suboptimal fermentation pH.

Adjust and control the pH.

Maintain the pH of the

fermentation broth above 5.0

to improve the solubility of

acidic sophorolipids.

Increased solubility of acidic

sophorolipids, potentially

reducing the overall viscosity

of the broth.

Data Presentation
Table 1: Effect of Sophorolipid Concentration on Broth
Viscosity (Illustrative Data)
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Sophorolipid Concentration (g/L) Apparent Viscosity (cP) at 25°C

20 15

50 40

100 150

150 400

200 >1000

Note: This table presents illustrative data synthesized from descriptions in the literature. Actual

values will vary depending on the specific sophorolipid composition (acidic vs. lactonic ratio),

temperature, pH, and other media components.

Table 2: Influence of Temperature on the Viscosity of a
Sophorolipid Solution (40% w/w)

Temperature (°C)
Zero Shear Viscosity
(mPas) at pH 3

Zero Shear Viscosity
(mPas) at pH 8

0 ~130 ~130

25 ~60 ~60

40 ~40 ~40

60 ~20-30 ~20-30

Source: Adapted from data presented in Microrheology to Understand the Viscosity Behavior of

a Sophorolipid Biosurfactant.[5][6]

Table 3: Impact of pH on Sophorolipid Solubility
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pH Solubility

< 5.0
Poor (dispersed as an emulsion, may

precipitate)

5.6 - 5.8 Improved solubility

≥ 6.0 Completely soluble

Source: Adapted from descriptions in Effects of sophorolipids on fungal and oomycete

pathogens in relation to pH solubility.

Experimental Protocols
Protocol 1: Measurement of Fermentation Broth
Viscosity using a Rotational Viscometer
Objective: To determine the apparent viscosity of the sophorolipid fermentation broth.

Materials:

Rotational viscometer with appropriate spindle

Temperature-controlled water bath

Beaker or sample container

Fermentation broth sample

Methodology:

Sample Preparation: Collect a representative sample of the fermentation broth. If necessary,

allow the sample to degas to remove any entrapped bubbles that could affect the

measurement.

Instrument Setup:

Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

For highly viscous broths, a lower speed and a larger spindle may be necessary.
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Calibrate the viscometer according to the manufacturer's instructions.

Measurement:

Place a known volume of the broth into the sample container and equilibrate to the desired

temperature using the water bath.

Immerse the spindle into the broth up to the marked level.

Start the viscometer and allow the reading to stabilize.

Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

It is recommended to take measurements at multiple rotational speeds to assess if the

fluid is Newtonian or non-Newtonian.

Cleaning: Thoroughly clean the spindle and sample container after each measurement.

Protocol 2: Enzymatic Reduction of Broth Viscosity
using an Endonuclease
Objective: To reduce the viscosity of the fermentation broth caused by extracellular nucleic

acids.

Materials:

Commercial endonuclease preparation (e.g., NuCLEANase®)

Fermentation broth with high viscosity

Stirred vessel or shaker flask

Viscometer

Methodology:

Determine Optimal Enzyme Concentration:

Prepare several aliquots of the viscous fermentation broth.
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Add varying concentrations of the endonuclease (e.g., 1, 5, 10 kU/mL) to each aliquot.

Incubate the samples at the recommended temperature and pH for the enzyme (e.g.,

37°C, pH 8.0-9.0 for NuCLEANase®).[7]

Measure the viscosity of each sample at regular intervals (e.g., every 15 minutes for 1

hour) to determine the optimal enzyme concentration and incubation time.

Treatment of Fermentation Broth:

Based on the optimization results, add the determined optimal concentration of the

endonuclease to the bulk fermentation broth.

Ensure adequate mixing to distribute the enzyme evenly.

Maintain the broth at the optimal temperature and pH for enzyme activity for the required

duration.

Monitor the viscosity to confirm the effectiveness of the treatment. A significant reduction in

viscosity is expected within an hour.[7]

Protocol 3: In-Situ Sophorolipid Removal using a
Gravity Settler
Objective: To continuously remove the sophorolipid-rich phase during fermentation to manage

viscosity.

Materials:

Bioreactor

Gravity settler column

Peristaltic pumps

Tubing

Methodology:
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System Setup:

Connect the bioreactor to the gravity settler using sterile tubing and peristaltic pumps.

One pump will transfer the fermentation broth from the bioreactor to the inlet of the settler.

A second pump will recirculate the cell-rich aqueous phase from the bottom of the settler

back to the bioreactor.

A third pump will be used to remove the separated sophorolipid phase from the top or

bottom of the settler, depending on its density relative to the broth.

Operation:

Once sophorolipid production begins and a distinct phase is observed, start the circulation

of the broth through the settler.

Adjust the flow rates of the pumps to allow sufficient residence time in the settler for phase

separation to occur.

Continuously or intermittently remove the sophorolipid phase to a separate collection

vessel.

Monitor the viscosity of the broth in the bioreactor to confirm the effectiveness of the

separation. This method has been shown to reduce mixing power requirements by up to

34%.[3]

Visualizations
Sophorolipid Biosynthesis Pathway
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Caption: Sophorolipid biosynthesis pathway from fatty acids and glucose.

Experimental Workflow for Troubleshooting High
Viscosity
Caption: A logical workflow for troubleshooting high viscosity in sophorolipid fermentation.

Logical Relationships in Sophorolipid Fermentation
Viscosity
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Caption: Logical relationships between fermentation parameters and broth viscosity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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